molecular formula C10H12BrNO2 B7949087 (s)-3-Amino-4-(4-bromophenyl)butanoic acid

(s)-3-Amino-4-(4-bromophenyl)butanoic acid

Cat. No.: B7949087
M. Wt: 258.11 g/mol
InChI Key: DAUFDZAPQZNOGC-VIFPVBQESA-N
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Description

(s)-3-Amino-4-(4-bromophenyl)butanoic acid is an organic compound with the molecular formula C10H12BrNO2 This compound is characterized by the presence of an amino group, a bromophenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-4-(4-bromophenyl)butanoic acid typically involves the enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate under specific reaction conditions . This reaction yields ® or (S)-3-(4-bromophenyl)butanoic esters with high efficiency. The subsequent steps involve hydrolysis and amination to introduce the amino group and form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-4-(4-bromophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Sodium hydroxide (NaOH), ammonia (NH3), alkyl halides.

Major Products Formed

The major products formed from these reactions include:

    Oxidation products: Nitro derivatives, imino derivatives.

    Reduction products: Phenyl derivatives.

    Substitution products: Hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

(s)-3-Amino-4-(4-bromophenyl)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (s)-3-Amino-4-(4-bromophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)butanoic acid: Similar structure but lacks the amino group.

    3-(4-Bromophenyl)propionic acid: Shorter carbon chain and lacks the amino group.

    4-(4-Bromophenoxy)butanoic acid: Contains an ether linkage instead of a direct carbon-bromine bond.

Uniqueness

(s)-3-Amino-4-(4-bromophenyl)butanoic acid is unique due to the presence of both an amino group and a bromophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3S)-3-amino-4-(4-bromophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUFDZAPQZNOGC-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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